6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3ClIN3 |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
6-chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3ClIN3/c7-5-1-4(8)3-2-9-11-6(3)10-5/h1-2H,(H,9,10,11) |
InChI Key |
KFSBQUHFSSTXED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2)N=C1Cl)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Chloro 4 Iodo 1h Pyrazolo 3,4 B Pyridine and Its Derivatives
Strategies for the Construction of the Pyrazolo[3,4-b]pyridine Ring System
The synthesis of the pyrazolo[3,4-b]pyridine nucleus can be broadly categorized into two primary approaches: the annulation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core and the formation of a pyrazole ring from a substituted pyridine precursor. organic-chemistry.org
Formation of the Pyridine Moiety from a Pre-existing Pyrazole Core
This is the most prevalent strategy, typically commencing with substituted 5-aminopyrazoles. These act as versatile synthons that can react with various 1,3-dielectrophilic partners to construct the pyridine ring.
One widely employed method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . The reaction proceeds via an initial condensation, followed by cyclization and dehydration to afford the pyrazolo[3,4-b]pyridine skeleton. scbt.com The choice of reaction conditions, such as the use of acid or base catalysts, can significantly influence the reaction rate and yield.
Another common approach utilizes the reaction of 5-aminopyrazoles with α,β-unsaturated ketones . This reaction, often proceeding through a Michael addition followed by intramolecular cyclization and subsequent aromatization, provides a straightforward route to various substituted pyrazolo[3,4-b]pyridines. researchgate.net For instance, the condensation of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl4 has been reported to yield 4-substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net
The Gould-Jacobs reaction offers a pathway to 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which are valuable precursors for halogenated derivatives. This reaction involves the condensation of a 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization. The resulting 4-hydroxy intermediate can then be converted to the corresponding 4-chloro derivative. nih.gov
Three-component reactions, where a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound are reacted in a single pot, have also emerged as an efficient and atom-economical approach to highly substituted pyrazolo[3,4-b]pyridines. wikipedia.org
| Pyridine Ring Precursor | Reagent | Key Intermediates/Conditions | Resulting Substitution Pattern |
| 5-Aminopyrazole | 1,3-Diketone | Acid or base catalysis | Variably substituted at C4 and C6 |
| 5-Aminopyrazole | α,β-Unsaturated Ketone | Michael addition, cyclization | Substituted at C4 and C6 |
| 5-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | Thermal cyclization (Gould-Jacobs) | 4-Hydroxy/4-Chloro derivatives |
| 5-Aminopyrazole, Aldehyde, Active Methylene Compound | Multicomponent Reaction | One-pot synthesis | Highly substituted pyrazolo[3,4-b]pyridines |
Formation of the Pyrazole Moiety from a Pre-existing Pyridine Core
An alternative strategy for the synthesis of the pyrazolo[3,4-b]pyridine scaffold involves the construction of the pyrazole ring onto a suitably functionalized pyridine precursor. This approach typically utilizes a pyridine derivative bearing reactive functionalities at the 2 and 3 positions.
A common method involves the reaction of a 2-halopyridine-3-carbaldehyde or a 2-halopyridine-3-carbonitrile with hydrazine (B178648) or its derivatives. The reaction proceeds through a nucleophilic displacement of the halogen at the C2 position by hydrazine, followed by an intramolecular condensation with the adjacent carbonyl or cyano group to form the pyrazole ring. youtube.com This method provides a direct route to 3-amino- or 3-unsubstituted pyrazolo[3,4-b]pyridines, depending on the starting pyridine.
Another variation of this approach employs 2-hydrazinopyridine-3-carbaldehyde derivatives, which can undergo intramolecular cyclization under acidic or thermal conditions to furnish the pyrazolo[3,4-b]pyridine ring system.
| Pyrazole Ring Precursor | Reagent | Key Intermediates/Conditions | Resulting Substitution Pattern |
| 2-Halopyridine-3-carbaldehyde | Hydrazine hydrate | Nucleophilic displacement, cyclization | Unsubstituted at C3 |
| 2-Halopyridine-3-carbonitrile | Hydrazine hydrate | Nucleophilic displacement, cyclization | 3-Amino derivatives |
| 2-Hydrazinopyridine-3-carbaldehyde | Acid or Heat | Intramolecular cyclization | Unsubstituted at C3 |
Regiochemical Control and Challenges in Cyclization Reactions
A significant challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when forming the pyridine ring from a pyrazole core, is controlling the regioselectivity of the cyclization reaction. This is especially pertinent when unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones are used as reagents.
The reaction of a 5-aminopyrazole with an unsymmetrical 1,3-diketone can potentially lead to the formation of two constitutional isomers. The regiochemical outcome is primarily governed by the relative electrophilicity of the two carbonyl groups of the diketone. nih.gov The more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the pyrazole. For instance, in the case of 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic, leading to a highly regioselective cyclization. nih.gov
Similarly, in reactions involving α,β-unsaturated ketones, the initial Michael addition of the 5-aminopyrazole can occur at either the β-carbon of the enone or the carbonyl carbon. The preferred pathway is influenced by the electronic and steric properties of the substituents on both the pyrazole and the enone, as well as the reaction conditions. While there is some debate in the literature, it is generally believed that the initial attack occurs at the β-carbon. nih.gov
To circumvent these regiochemical issues, one strategy is to employ symmetrical 1,3-dielectrophiles. Alternatively, the use of pre-functionalized pyrazoles where the desired regiochemistry is already established can be a viable approach. Careful control of reaction parameters such as temperature, solvent, and catalyst can also be employed to favor the formation of the desired regioisomer. nih.gov
Selective Halogenation Approaches for Introducing Chloro and Iodo Substituents
The introduction of halogen atoms at specific positions of the pyrazolo[3,4-b]pyridine ring is a critical step in the synthesis of the target compound and its derivatives. This requires regioselective halogenation methodologies.
Directed Iodination Strategies at the C4 Position
The introduction of an iodine atom at the C4 position of the pyrazolo[3,4-b]pyridine nucleus can be achieved through several strategies. One approach involves the electrophilic iodination of a pre-formed pyrazolo[3,4-b]pyridine ring. The reactivity of the pyridine part of the scaffold towards electrophilic substitution is generally low; however, the pyrazole ring is more susceptible to such reactions. The directing effects of existing substituents on the ring play a crucial role in determining the site of iodination.
A more reliable method for introducing iodine at the C4 position often involves the synthesis of a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate, as can be obtained from the Gould-Jacobs reaction. nih.gov This hydroxyl group can then be converted to a better leaving group, such as a triflate, which can subsequently be displaced by an iodide source. Alternatively, the 4-hydroxy compound can be converted to the corresponding 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃), which can then undergo a Finkelstein-type reaction with an iodide salt to yield the 4-iodo product.
Direct iodination of the parent 1H-pyrazolo[3,4-b]pyridine has been reported to occur at the C3 position of the pyrazole ring using iodine in the presence of a base like potassium hydroxide. rsc.org Achieving selective iodination at the C4 position of the pyridine ring likely requires the presence of activating groups or a different synthetic strategy.
Chlorination Methodologies at the C6 Position
The introduction of a chlorine atom at the C6 position can be accomplished through various synthetic routes. One common method involves the construction of the pyridine ring from a pyrazole precursor using a chlorinated 1,3-dielectrophile.
A more versatile approach involves the synthesis of a 1H-pyrazolo[3,4-b]pyridin-6(7H)-one intermediate. This can be achieved through the cyclization of a 5-aminopyrazole with a β-ketoester such as ethyl acetoacetate. researchgate.net The resulting pyrazolo[3,4-b]pyridin-6-one can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) to afford the desired 6-chloro-1H-pyrazolo[3,4-b]pyridine.
Another powerful method for introducing a chlorine atom at a specific position on an aromatic ring is the Sandmeyer reaction . youtube.com This would involve the synthesis of a 6-amino-1H-pyrazolo[3,4-b]pyridine precursor. The amino group can then be diazotized using sodium nitrite (B80452) in the presence of a strong acid, and the resulting diazonium salt can be treated with a copper(I) chloride solution to yield the 6-chloro derivative. youtube.com This method offers a high degree of regioselectivity, provided the 6-amino precursor is readily accessible.
| Halogenation Target | Methodology | Precursor | Reagents |
| C4-Iodination | Electrophilic Iodination | 1H-Pyrazolo[3,4-b]pyridine | I₂, KOH (yields 3-iodo) |
| Functional Group Conversion | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine | 1. Tf₂O, pyridine; 2. NaI | |
| Halogen Exchange | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | NaI (Finkelstein reaction) | |
| C6-Chlorination | From Pyridinone | 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one | POCl₃ or POCl₃/PCl₅ |
| Sandmeyer Reaction | 6-Amino-1H-pyrazolo[3,4-b]pyridine | 1. NaNO₂, HCl; 2. CuCl |
Mechanistic Investigations of Halogenation Reactions
The synthesis of halogenated pyrazolo[3,4-b]pyridines involves the introduction of halogen atoms onto the fused heterocyclic ring system. The mechanism of these reactions is typically governed by electrophilic substitution principles, influenced by the electronic properties of both the pyrazole and pyridine rings.
The pyrazolo[3,4-b]pyridine system is generally electron-deficient due to the pyridine nitrogen, but the pyrazole ring retains some capacity for electrophilic attack, particularly at the C4 position. The direct halogenation of the parent 1H-pyrazolo[3,4-b]pyridine can be challenging and may lack regioselectivity. Therefore, halogenation is often performed on a precursor or through a directed synthesis.
For iodination at the C4 position, methods often employ an electrophilic iodine source. Kinetic studies on the iodination of pyrazole itself suggest that the reaction proceeds via electrophilic attack on the neutral pyrazole molecule. acs.org A plausible mechanism for the formation of 4-iodo-pyrazolo[3,4-b]pyridines involves the activation of a halogen source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), by an acid or an oxidizing agent. For example, systems like iodine/hydrogen peroxide in water can generate a potent electrophilic iodine species for the iodination of pyrazoles. researchgate.net Another proposed mechanism for halogenation of related heterocycles involves a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate), which undergoes ligand exchange with a halide salt to form a reactive halogenating intermediate that proceeds via an electrophilic substitution pathway. nih.gov
Control experiments in related pyrazole halogenations have often ruled out free-radical pathways, supporting an electrophilic substitution mechanism. nih.gov The regioselectivity of the halogenation is dictated by the directing effects of the substituents and the inherent electron density of the ring positions.
Transition-Metal-Catalyzed Cross-Coupling Reactions for Functionalization
The presence of two different halogens on the 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine core makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond at the C4 position is significantly more reactive than the carbon-chlorine bond at the C6 position, allowing for highly selective and sequential functionalization.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For this compound, the reaction can be performed with high chemoselectivity. The greater reactivity of the C4-I bond allows for its selective coupling with various aryl- and heteroarylboronic acids under relatively mild conditions, leaving the C6-Cl bond intact for subsequent transformations. rsc.orgrsc.org
Studies on the closely related 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine system have demonstrated that the first Suzuki coupling occurs exclusively at the iodo-substituted position. rsc.orgresearchgate.net Typical conditions involve a palladium catalyst such as Pd(OAc)₂ with a phosphine (B1218219) ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) and a base like Cs₂CO₃ in a solvent mixture such as 1,4-dioxane/water at moderate temperatures (e.g., 60 °C). rsc.org Under these conditions, the C-Cl bond remains unreactive. Functionalization of the C6-Cl position requires harsher conditions, such as higher temperatures (e.g., 100 °C) and increased catalyst loading. rsc.orgrsc.org This differential reactivity is foundational for the synthesis of unsymmetrically di-substituted pyrazolo[3,4-b]pyridines. nih.gov
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂/dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 60 | 89 | rsc.org |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 60 | 93 | rsc.org |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂/dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 60 | 91 | rsc.org |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂/dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 60 | 86 | rsc.org |
Note: Data is based on a 6-chloro-3-iodo analog, but demonstrates the principle of selective C-I coupling applicable to the 6-chloro-4-iodo scaffold.
Beyond the Suzuki reaction, the reactive C4-I bond of this compound is an excellent handle for other palladium-catalyzed cross-coupling reactions. researchgate.net
The Heck reaction allows for the formation of C-C bonds by coupling the aryl iodide with an alkene. wikipedia.org Studies on 4-iodo-1H-pyrazoles have shown that they react effectively with various alkenes, such as acrylates and styrene, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand to yield 4-alkenyl-1H-pyrazoles. clockss.org
The Stille reaction couples the aryl iodide with an organotin compound, offering another route to C-C bond formation. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups.
The Sonogashira reaction is used to form a C-C bond between the aryl iodide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles. researchgate.net The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. This method can be used to introduce alkynyl moieties at the C4 position of the pyrazolo[3,4-b]pyridine core.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for introducing amine substituents at the C4 position of the pyrazolo[3,4-b]pyridine scaffold. Research on the C4-amination of 4-halopyrazoles has shown that the reaction proceeds smoothly with various amines. nih.gov
The choice of palladium catalyst and ligand is crucial for the success of the reaction. For instance, the use of Pd(dba)₂ with a sterically hindered phosphine ligand like tBuDavePhos has been effective for the coupling of 4-bromopyrazoles with aryl or alkylamines that lack a β-hydrogen. nih.gov The reaction conditions can be tailored to accommodate a wide range of primary and secondary amines, enabling the synthesis of diverse 4-amino-1H-pyrazolo[3,4-b]pyridine derivatives.
Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming C-N and C-O bonds. These reactions are particularly useful for certain substrates and can exhibit complementary reactivity.
Copper(I) iodide (CuI) has been shown to effectively catalyze the C-N cross-coupling of 4-iodopyrazoles with various amines. sci-hub.se Notably, CuI-mediated reactions are often more effective for alkylamines that possess a β-hydrogen, a class of substrates that can be challenging in palladium-catalyzed systems due to competing β-hydride elimination. nih.gov
Furthermore, CuI can promote the coupling of 4-iodopyrazoles with alcohols to form 4-alkoxypyrazoles (a C-O bond formation). nih.gov Optimal conditions for this transformation have involved using CuI with a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) under microwave irradiation. nih.gov Copper-catalyzed cascade reactions of 4-iodopyrazole (B32481) derivatives with amidines have also been developed to synthesize fused pyrazolo[4,3-d]pyrimidine systems. sci-hub.sedocumentsdelivered.com
One-Pot and Sequential Synthetic Protocols for Multi-Functionalization
A prime example is the sequential, one-pot Suzuki-Miyaura coupling. rsc.orgresearchgate.net In such a procedure, the first coupling reaction is performed under mild conditions that exclusively target the C4-I bond. After the initial reaction is complete, a second set of reagents (a different boronic acid, additional catalyst, and ligand) is added to the same reaction vessel, and the temperature is increased to facilitate the coupling at the less reactive C6-Cl site. rsc.orgrsc.org This strategy enables the rapid and controlled synthesis of unsymmetrical 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines from a single dihalogenated precursor. nih.gov
| Entry | 1st Arylboronic Acid (Ar¹) | 2nd Arylboronic Acid (Ar²) | Overall Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 71 | researchgate.net |
| 2 | 4-Methoxyphenylboronic acid | Phenylboronic acid | 74 | researchgate.net |
| 3 | 4-Fluorophenylboronic acid | Phenylboronic acid | 69 | researchgate.net |
| 4 | Phenylboronic acid | Thiophen-2-ylboronic acid | 58 | researchgate.net |
Note: Data is based on a 6-chloro-3-iodo analog, illustrating the one-pot sequential functionalization strategy.
This approach highlights the synthetic utility of this compound as a scaffold for building molecular diversity in an efficient and controlled manner.
Theoretical Investigations and Computational Chemistry of 6 Chloro 4 Iodo 1h Pyrazolo 3,4 B Pyridine
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine, these methods can provide a detailed picture of its electronic architecture and predict its behavior in chemical reactions.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Calculations, typically employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the optimized molecular geometry and various electronic properties.
A hypothetical DFT calculation would provide key parameters, as illustrated in the conceptual data table below.
| Calculated Property | Hypothetical Value |
|---|---|
| Total Energy (Hartree) | - |
| Dipole Moment (Debye) | - |
| Polarizability (a.u.) | - |
Note: The table above is for illustrative purposes, as specific calculated values for this compound are not available in the cited literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is likely to be distributed over the electron-rich pyrazole (B372694) and pyridine (B92270) rings, with potential contributions from the iodine atom's p-orbitals. The LUMO is expected to be located over the aromatic system, with significant contributions from the atoms in the pyridine ring, influenced by the electron-withdrawing halogen substituents. The presence of these halogens would be expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted parent compound, potentially affecting the HOMO-LUMO gap.
A conceptual representation of FMO analysis is provided in the table below.
| Orbital | Hypothetical Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap | - |
Note: This table is a conceptual illustration. Actual values would require specific quantum chemical calculations.
Electrostatic Potential Mapping and Charge Distribution
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the ESP map would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyridine and pyrazole rings, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atom attached to the pyrazole nitrogen and potentially in the vicinity of the halogen atoms, particularly the iodine, which can exhibit a region of positive electrostatic potential known as a "sigma-hole," making it a potential halogen bond donor.
Analysis of the charge distribution, for instance through Mulliken or Natural Population Analysis (NPA), would quantify the partial atomic charges on each atom. This would likely confirm the electron-withdrawing nature of the nitrogen atoms and the halogen substituents, leading to a complex charge distribution across the bicyclic system.
Tautomerism and Isomeric Equilibrium Studies
Tautomerism is a key feature of the pyrazolo[3,4-b]pyridine system, which can exist in different isomeric forms depending on the position of a proton.
Theoretical Treatment of 1H- and 2H-Pyrazolo[3,4-b]pyridine Tautomers
For unsubstituted pyrazolo[3,4-b]pyridines, computational studies have consistently shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. This preference is attributed to the aromatic character of both the pyrazole and pyridine rings in the 1H-form. In the 2H-tautomer, the aromaticity of the pyrazole ring is disrupted. It is highly probable that this intrinsic stability preference for the 1H-tautomer would also hold for the 6-Chloro-4-iodo substituted derivative.
Solvent Effects on Tautomeric Preferences
The surrounding solvent environment can influence the equilibrium between tautomers. Polar solvents tend to stabilize more polar tautomers. While the 1H-tautomer of pyrazolo[3,4-b]pyridine is generally more stable, the presence of substituents and the specific solvent could modulate the energy difference between the 1H and 2H forms. However, given the significant inherent stability of the 1H-tautomer, a complete shift to the 2H-form in common solvents would be unexpected for this compound. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), would be necessary to quantify these subtle influences.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are powerful computational tools used to analyze the physical movements of atoms and molecules over time. For this compound and its derivatives, MD simulations are instrumental in understanding their conformational flexibility and the stability of their interactions when bound to a biological target, such as a protein kinase.
In a recent computational study on pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase A (TRKA) inhibitors, MD simulations were performed to confirm the stability of the ligand-protein complex. nih.gov These simulations underscore the robust interactions between the pyrazolo[3,4-b]pyridine core and the target protein. nih.gov By simulating the complex in a dynamic, solvated environment, researchers can assess the stability of key hydrogen bonds and other non-covalent interactions, ensuring that the binding mode predicted by docking studies is maintained over time. This analysis provides a deeper understanding of the compound's flexibility within the active site and how its conformation adapts to optimize binding. The near-planar structure of the core pyrazolo[3,4-b]pyridine ring system, as suggested by crystallographic data of related compounds, serves as a rigid foundation for such computational models. researchgate.netnih.gov
Table 1: Typical Parameters for MD Simulation of a Pyrazolo[3,4-b]pyridine-Protein Complex
| Parameter | Value/Description | Purpose |
| Force Field | OPLS_2005, AMBER | Defines the potential energy function for the system's atoms. |
| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules to mimic physiological conditions. |
| Simulation Time | 50 - 100 ns | Duration of the simulation to observe molecular motion and stability. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Ensemble | NPT (Isothermal-isobaric) | Keeps the number of particles, pressure, and temperature constant. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Root Mean Square Deviation (RMSD) to measure stability, Root Mean Square Fluctuation (RMSF) for flexibility, and hydrogen bond analysis for interaction persistence. |
Computational Drug Design (CADD) and Ligand Discovery Principles
The this compound scaffold is a prime candidate for various computational drug design (CADD) strategies aimed at discovering and optimizing novel ligands for therapeutic targets.
Scaffold Hopping Approaches Utilizing the Pyrazolo[3,4-B]pyridine Core
Scaffold hopping is a widely used medicinal chemistry strategy to identify new, structurally distinct molecules that retain the biological activity of a known parent compound. The pyrazolo[3,4-b]pyridine core has been successfully employed in this approach to design novel kinase inhibitors. nih.govrsc.org For instance, it has been used as a replacement for the core structures of known TRK inhibitors like larotrectinib (B560067) and entrectinib. nih.gov
The rationale behind using the pyrazolo[3,4-b]pyridine scaffold is its unique combination of structural and electronic features. The pyrazole portion of the fused ring system serves as an effective hydrogen bond donor and acceptor, while the pyridine ring can engage in favorable π–π stacking interactions with aromatic amino acid residues (like Phenylalanine) in a protein's active site. nih.gov This bioisosteric replacement can lead to compounds with improved potency, selectivity, or pharmacokinetic properties while moving into novel chemical space. nih.govrsc.org
Fragment-Based Drug Design (FBDD) Strategies
Fragment-Based Drug Design (FBDD) is a hit identification strategy that begins by screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly to a target. youtube.com These hits are then optimized and grown or linked together to produce a high-affinity lead compound. The pyrazolo[3,4-b]pyridine nucleus, or its constituent pyrazole and pyridine rings, are ideal candidates for FBDD.
The core scaffold itself can be considered a privileged fragment that provides a rigid orientation for substituents to probe the binding site of a target protein. Its ability to form key hydrogen bond and aromatic interactions makes it a valuable starting point. FBDD approaches can identify optimal substitutions at the various positions of the this compound ring to enhance binding affinity and selectivity for a given target. youtube.comyoutube.com
Virtual Screening and Ligand Docking Methodologies for Target Identification
Virtual screening and molecular docking are cornerstone CADD techniques for identifying potential drug candidates from large compound libraries. acs.org These methods have been extensively applied to derivatives of the pyrazolo[3,4-b]pyridine scaffold to predict their binding affinity and orientation within the active site of various targets, including kinases and enzymes involved in microbial pathogenesis. nih.govresearchgate.netnih.gov
In a study targeting TRKA, a series of pyrazolo[3,4-b]pyridine derivatives were analyzed using molecular docking. nih.gov The calculations yielded high docking scores, ranging from -12.672 to -14.169 kcal/mol, indicating strong predicted binding affinities. nih.gov The docking poses revealed that the pyrazolo[3,4-b]pyridine moiety forms critical interactions with key amino acid residues. For example, specific derivatives formed hydrogen bonds with residues such as Glu546 and Met620, and carbon-hydrogen bonds with Gly623 and Asp703. nih.gov Such detailed interaction mapping is crucial for identifying which compounds are most likely to be active and for guiding further structural modifications to enhance potency. These in silico hits are then prioritized for chemical synthesis and biological testing. acs.orgbiorxiv.org
Table 2: Example Docking Results for Pyrazolo[3,4-b]pyridine Derivatives against TRKA
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Ligand L5 | -14.169 | Glu546, Met620, Lys627, Lys572 | Conventional Hydrogen Bond |
| Ligand L5 | (not specified) | Gly623, Glu618, Asp703 | Carbon-Hydrogen Bond |
| ZINC000013331109 | -10.775 | (not specified) | Good binding affinity |
Data sourced from a computational study on TRKA inhibitors. nih.gov
Prediction of Structure-Reactivity Relationships through Computational Models
Computational models are essential for predicting the relationship between the chemical structure of a molecule and its reactivity or biological activity. For this compound, these models can elucidate how substitutions at different positions on the bicyclic ring affect its electronic properties and, consequently, its interaction with biological targets.
Methods like Density Functional Theory (DFT) are used to calculate electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and charge distribution. researchgate.netresearchgate.net These calculations help identify the most likely sites for electrophilic or nucleophilic attack, predict the molecule's stability, and understand the nature of its non-covalent interactions, such as the halogen bonds that the iodo- and chloro-substituents can form. researchgate.netresearchgate.net
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed for a series of pyrazolo[3,4-b]pyridine analogues. nih.gov These models create a statistical correlation between physicochemical descriptors (e.g., lipophilicity, electronic parameters, steric properties) and the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts toward the most promising compounds. nih.gov
Reactivity Profiles and Mechanistic Pathways of 6 Chloro 4 Iodo 1h Pyrazolo 3,4 B Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrazolo[3,4-b]pyridine ring system, being electron-deficient, is amenable to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups and bearing a good leaving group. In 6-chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine, both the C4 and C6 positions are potential sites for nucleophilic attack.
Directed Substitution at the C4 Position
The C4 position of the pyridine (B92270) ring is activated towards nucleophilic attack. The substitution at this position is often influenced by the nature of the nucleophile and the reaction conditions. The iodo group at C4 is a better leaving group than the chloro group at C6, which can lead to selective substitution at the C4 position under carefully controlled conditions. For instance, in related dihalopyridine systems, selective reactions can often be achieved. baranlab.org
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful methods for the functionalization of the C4 position. The carbon-iodine bond is more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond, allowing for selective transformations.
Table 1: Examples of C4-Position Functionalization via Cross-Coupling Reactions
| Reaction Type | Reagent | Catalyst | Product | Reference |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 6-Chloro-4-aryl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | 6-Chloro-4-alkynyl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
Reactivity of the C6-Chloro Moiety
The C6 position is also activated towards nucleophilic attack. While the chloro group is a less facile leaving group than iodo, its substitution can be achieved, often requiring more forcing conditions or specific catalysts. In scenarios where the C4 position has been functionalized or in the presence of highly reactive nucleophiles, the C6-chloro group can be displaced. The relative reactivity of the two halogen atoms allows for a stepwise functionalization of the molecule, providing a pathway to diverse derivatives.
Electrophilic Substitution Reactions on the Pyridine and Pyrazole (B372694) Rings
Electrophilic aromatic substitution on the pyrazolo[3,4-b]pyridine core is generally challenging due to the electron-deficient nature of the pyridine ring. The pyridine nitrogen acts as a deactivating group, making the ring less susceptible to attack by electrophiles. However, the fused pyrazole ring is more electron-rich and could potentially undergo electrophilic substitution.
The directing effects of the existing substituents play a crucial role. Both the chloro and iodo groups are deactivating but ortho-, para-directing. libretexts.orguci.edu In this specific molecule, predicting the site of electrophilic attack is complex. The C3 position of the pyrazole ring and the C5 and C7 positions of the pyridine ring are potential sites. The outcome of such reactions would be highly dependent on the nature of the electrophile and the reaction conditions, with the possibility of obtaining mixtures of products. For instance, nitration of the parent 1H-pyrazolo[3,4-b]pyridine can lead to substitution on the pyrazole ring. researchgate.net
Radical Reaction Pathways
The functionalization of electron-deficient heterocycles like pyridine can often be effectively achieved through radical reactions. The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated heteroaromatic compound, is a prominent example. unimi.it While specific examples for this compound are not extensively documented, the general mechanism suggests that radical substitution would likely occur at the C4 or C6 positions, which are electronically activated. The regioselectivity would be influenced by both steric and electronic factors of the incoming radical and the substrate. Photoredox catalysis has also emerged as a powerful tool for the radical functionalization of pyridines, offering mild conditions for the introduction of a wide range of substituents. nih.gov
C-H Activation and Late-Stage Functionalization Strategies for Diverse Derivatization
Direct C-H activation has become a powerful strategy for the late-stage functionalization of complex molecules, avoiding the need for pre-functionalized starting materials. For the pyrazolo[3,4-b]pyridine scaffold, C-H activation can provide access to derivatives that are not easily accessible through traditional methods. While specific studies on this compound are limited, research on related azine systems demonstrates the potential of this approach. nih.gov
Palladium-catalyzed C-H arylation, for instance, could potentially be directed to the C3, C5, or C7 positions, depending on the directing group and reaction conditions. These methods are particularly valuable for rapidly building molecular complexity and exploring the structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives.
Stereochemical Considerations in Synthetic Transformations
When introducing new stereocenters into the this compound scaffold, stereochemical control becomes a critical aspect of the synthetic strategy. While the core heterocycle is planar, reactions at the substituent level or the introduction of chiral side chains can lead to stereoisomers.
Asymmetric synthesis of pyrazolo[3,4-b]pyridine analogues has been achieved through various methods, including the use of chiral catalysts. rsc.orgrsc.org For instance, N-heterocyclic carbene-catalyzed oxidative [3+3] annulation reactions have been employed to produce chiral pyrazolo[3,4-b]pyridin-6-ones with high enantioselectivity. rsc.org When performing reactions on the pre-existing this compound, the stereochemical outcome of additions to substituents or subsequent transformations of introduced functional groups would need to be carefully considered. The use of chiral auxiliaries or catalysts can be employed to control the stereochemistry of these transformations.
Exploration of Biological Target Interactions and Mechanistic Insights in Vitro Studies
Investigation of Kinase Inhibition Profiles
Derivatives of the pyrazolo[3,4-b]pyridine core have been extensively studied as inhibitors of several key protein kinase families implicated in diseases ranging from cancer to neurodegenerative disorders.
A series of 6-aryl- and 6-heteroaryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes. nih.govresearchgate.net The pyrazolo[3,4-b]pyridine core mimics the purine (B94841) ring of ATP, anchoring the inhibitor in the kinase's active site. Structure-activity relationship (SAR) studies have shown that substitutions at the 6-position are critical for potency and selectivity. For example, introducing specific aryl groups at this position can lead to compounds with IC₅₀ values in the low nanomolar range. researchgate.net These inhibitors often display excellent selectivity over the closely related Cyclin-Dependent Kinase-2 (CDK2). researchgate.net
Table 1: GSK-3 Inhibition by Representative Pyrazolo[3,4-b]pyridine Derivatives Note: Data represents derivatives of the core scaffold, not 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine itself.
| Compound Class | Target | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| 6-Aryl-pyrazolo[3,4-b]pyridines | GSK-3 | 1 - 10 | High vs. CDK2 |
The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of Tropomyosin Receptor Kinases (TRKs), a family of receptor tyrosine kinases whose dysregulation is linked to various cancers. rsc.orgnih.gov Using a strategy of "scaffold hopping," researchers have designed and synthesized novel TRK inhibitors where the pyrazolo[3,4-b]pyridine core serves as a key structural element. nih.govrsc.org The pyrazole (B372694) portion of the scaffold often acts as a hydrogen bond donor, while the pyridine (B92270) ring can engage in π–π stacking interactions within the kinase domain. nih.gov This has led to the discovery of pan-TRK inhibitors with IC₅₀ values in the nanomolar range against TRKA, TRKB, and TRKC. rsc.org
Table 2: TRKA Inhibition by a Representative Pyrazolo[3,4-b]pyridine Derivative Note: Data represents a derivative of the core scaffold, not this compound itself.
| Compound ID | Target | IC₅₀ (nM) | Cell Proliferation Inhibition (Km-12 cell line) IC₅₀ (µM) |
|---|
Derivatives built upon the 1H-pyrazolo[3,4-b]pyridine framework have been shown to be potent and selective inhibitors of CDKs, particularly CDK1 and CDK2, which are critical regulators of the cell cycle. nih.govnih.gov The solid-state structure of a representative inhibitor bound to CDK2 reveals that the pyrazolo[3,4-b]pyridine core occupies the ATP purine binding site. nih.gov It forms crucial hydrogen bonding interactions with the protein backbone, such as with the amino acid residue Leu83, effectively blocking the kinase's activity and leading to cell cycle arrest or apoptosis. nih.gov The development of these compounds is a promising strategy for anti-cancer therapies. nih.govmdpi.com
The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to the inhibition of other important kinases.
Fibroblast Growth Factor Receptor (FGFR) Kinase: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective FGFR inhibitors, showing significant antitumor activity in xenograft models. nih.gov
TANK-binding kinase 1 (TBK1): Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors, with IC₅₀ values as low as 0.2 nM. TBK1 is a key kinase in innate immunity pathways. nih.gov
In Vitro Studies of Antibacterial Action Mechanisms
In addition to kinase inhibition, the pyrazolo[3,4-b]pyridine structure is a valuable template for the development of novel antibacterial agents.
Several studies have synthesized and evaluated series of pyrazolo[3,4-b]pyridine derivatives for their in vitro antibacterial activity against various bacterial species, including the Gram-positive pathogen Staphylococcus aureus. japsonline.comnih.govnih.gov Some of these compounds have demonstrated moderate to good inhibitory activity. For instance, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been synthesized and tested, with some compounds showing significant zones of inhibition and low minimum inhibitory concentrations (MIC) against S. aureus. nih.gov Furthermore, certain 3-substituted-pyrazolo[3,4-b]pyridine derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of difficult-to-treat infections. ekb.eg
Table 3: Antibacterial Activity of Representative Pyrazolo[3,4-b]pyridine-Triazole Hybrids against S. aureus Note: Data represents derivatives of the core scaffold, not this compound itself.
| Compound ID | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Compound 24 | 15 ± 0.82 | 0.25 |
Activity against Gram-Negative Bacterial Strains (e.g., Klebsiella pneumoniae)
The pyrazolo[3,4-b]pyridine scaffold has been identified as a promising framework for the development of new antibacterial agents to combat drug-resistant pathogens. nih.gov Research into molecular hybrids containing this scaffold has demonstrated notable activity against Gram-negative bacteria, including Klebsiella pneumoniae, a pathogen known for causing severe infections and developing significant antibiotic resistance. nih.gov
In one study, a series of molecular hybrids combining pyrazolo[3,4-b]pyridine and triazole moieties were synthesized and evaluated. nih.gov Within this series, compounds featuring an iodo substitution at the 3rd position of the pyrazolo[3,4-b]pyridine ring showed significant antibacterial efficacy. For instance, a derivative with a 2-methylphenyl substitution on the triazole ring exhibited a zone of inhibition of 14 ± 0.75 mm against K. pneumoniae. nih.gov Another derivative, with a 3-chlorophenyl modification, was identified as the most potent in the series, displaying a 16 ± 0.82 mm zone of inhibition against the same bacterium. nih.gov
These findings highlight the potential of halogenated pyrazolo[3,4-b]pyridine derivatives as effective antibacterial agents against challenging Gram-negative organisms. The data from these studies are summarized below.
| Compound ID | R Group on Triazole | Substitution on Pyrazolo[3,4-b]pyridine | Zone of Inhibition vs. K. pneumoniae (mm) |
| 24 | 2-methylphenyl | 3-iodo | 14 ± 0.75 |
| 27 | 3-chlorophenyl | 3-iodo | 16 ± 0.82 |
While these studies did not evaluate the exact 6-chloro-4-iodo isomer, the demonstrated importance of the iodo-substituent for activity against K. pneumoniae provides a strong rationale for the investigation of compounds like this compound. nih.gov Other research on related pyrazolo[3,4-c]pyridine derivatives also confirmed activity against K. pneumoniae, further establishing the potential of this heterocyclic family. researchgate.net
Mechanisms of Antimicrobial Resistance Overcoming
The rise of antimicrobial resistance (AMR) necessitates the development of novel agents that can either bypass existing resistance mechanisms or inhibit the pathways that confer resistance. nih.gov Pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential to overcome resistance, with research pointing towards the inhibition of non-essential bacterial targets.
One key mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular metabolism in bacteria. Inhibition of DHFR can disrupt bacterial proliferation and is a validated strategy for overcoming resistance to other antimicrobial agents. A study on 3-substituted-pyrazolo[3,4-b]pyridine derivatives found that several compounds were potent inhibitors of DHFR. ekb.eg The most active compounds exhibited IC50 values ranging from 0.72 to 1.09 µM, significantly more potent than the reference DHFR inhibitor Trimethoprim (IC50 = 5.54 µM). ekb.eg These compounds were also effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential against drug-resistant strains. ekb.eg
Another potential mechanism for overcoming resistance involves targeting efflux pumps. nih.gov These pumps are membrane proteins that actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. While not studied specifically for this compound, N-heterocyclic compounds, in general, have been identified as potential efflux pump inhibitors (EPIs). nih.gov By inhibiting these pumps, such compounds can restore the activity of conventional antibiotics to which a bacterium had become resistant. nih.gov
Antileishmanial Activity Research and Related Biological Targets
The pyrazolo[3,4-b]pyridine core structure is recognized for its potential in treating various parasitic diseases, including leishmaniasis. researchgate.netnih.gov The scaffold's versatility allows for structural modifications that can lead to potent and selective antiprotozoal agents. researchgate.net Research has highlighted that derivatives of this heterocyclic system are actively being explored for their efficacy against Leishmania species. researchgate.netresearchgate.net While specific studies on this compound are not detailed in the reviewed literature, the established antileishmanial potential of the parent scaffold makes it a compound of interest for further investigation in this therapeutic area. researchgate.netnih.gov
Antiviral and Anti-inflammatory Biological Research Investigations
The pyrazolo[3,4-b]pyridine scaffold is a prominent structure in the search for novel antiviral and anti-inflammatory agents. mdpi.comresearchgate.net Its derivatives have been shown to interact with various biological targets implicated in viral replication and inflammatory pathways.
In the context of anti-inflammatory action, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov TBK1 is a key kinase that plays a crucial role in the innate immune system and inflammatory signaling pathways. nih.gov A comprehensive study involving the design and synthesis of numerous 1H-pyrazolo[3,4-b]pyridine derivatives led to the discovery of compounds with nanomolar inhibitory activity against TBK1. nih.gov The most potent derivative, compound 15y , exhibited an IC50 value of 0.2 nM, demonstrating significant potential for modulating immune and inflammatory responses. nih.gov The use of 1H-pyrazolo[3,4-b]pyridines as scaffolds for anti-inflammatory agents accounts for a significant portion of their biomedical applications. nih.govresearchgate.net
The antiviral properties of pyrazolopyridines are also well-documented, with the scaffold being a key component in compounds designed to inhibit the replication of various viruses. mdpi.comnih.gov The structural similarity to endogenous purines allows these molecules to interfere with viral polymerases and other enzymes essential for viral propagation.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR and SPR studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.
The presence of a chlorine atom is a common feature in many biologically active pyrazolo[3,4-b]pyridines. For instance, the Gould-Jacobs reaction is a widely used synthetic method that yields 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines, which serve as versatile intermediates for further derivatization. mdpi.comnih.gov Studies on antibacterial agents have shown that chloro-substituted derivatives can exhibit potent activity. For example, an N-benzylidene carbohydrazide (B1668358) derivative with a 4-chlorobenzylidene moiety demonstrated notable antimicrobial properties. derpharmachemica.com
Iodine substitution has also been shown to be beneficial for certain biological activities. In the context of antibacterial agents targeting K. pneumoniae, derivatives with a 3-iodo substituent were found to be highly effective. nih.gov Furthermore, the 3-iodo-1H-pyrazolo[3,4-b]pyridine derivative itself has been identified as a precursor for anticancer drugs, with its crystal structure stabilized by C—I···N halogen bonds. researchgate.net These interactions can be crucial for specific binding to biological targets.
Modifications at the N1 position of the pyrazole ring are critical determinants of biological activity for pyrazolo[3,4-b]pyridine derivatives. SAR studies have consistently shown that the substituent at this position can dramatically alter target affinity and selectivity.
For instance, in a study on pyrazolo[3,4-b]pyridine derivatives as activators of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK), an unsubstituted pyrazole N-H group was found to be essential for potent activity. researchgate.net This suggests that the N-H group may act as a crucial hydrogen bond donor in the binding pocket of the target enzyme.
Conversely, in other contexts, substitution at the N1 position with various alkyl or aryl groups is used to explore the binding site and optimize interactions. The synthesis of N-phenyl derivatives is common, and these compounds often exhibit significant biological activities. derpharmachemica.com The strategic placement of different functional groups on this N-phenyl ring or other peripheral positions can lead to enhanced potency, as seen in the development of highly potent TBK1 inhibitors where complex side chains were attached to the core scaffold. nih.gov
Ligand Binding Site Analysis and Interaction Modes with Biological Macromolecules
The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. nih.govnih.gov While specific crystallographic data for this compound is not extensively detailed in the literature, a comprehensive understanding of its potential binding interactions can be derived from molecular docking and co-crystal structures of closely related analogues. These studies reveal conserved interaction patterns within the ATP-binding sites of various protein kinases, highlighting the key contributions of the pyrazolo[3,4-b]pyridine core and its substituents.
Interaction with Receptor Tyrosine Kinases (RTKs)
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated significant inhibitory activity against several receptor tyrosine kinases, including c-Met and Fibroblast Growth Factor Receptors (FGFRs).
c-Met Kinase: The c-Met kinase, a key target in cancer therapy, is frequently inhibited by compounds featuring the pyrazolo[3,4-b]pyridine core. nih.govresearchgate.net Molecular docking simulations of potent derivatives within the c-Met active site consistently show a "U-shaped" conformation. nih.gov A crucial interaction involves the formation of a hydrogen bond between the pyrazolo[3,4-b]pyridine scaffold and the backbone of Met1160 in the hinge region of the kinase. nih.govresearchgate.net This interaction is a hallmark of many Type-1 c-Met inhibitors. Additionally, the pyrazolopyridine moiety engages in favorable contacts with Met1211, while other parts of the inhibitor often form π-π stacking interactions with the aromatic ring of Tyr1230 in the activation loop. nih.govresearchgate.net
Fibroblast Growth Factor Receptor (FGFR): In the context of FGFR inhibition, the pyrazolo[3,4-b]pyridine group has been identified as a crucial element for activity. Studies on FGFR inhibitors derived from this scaffold have shown that the N-1 nitrogen of the pyrazole ring is essential. Its methylation leads to a complete loss of activity, indicating its role in forming a critical hydrogen bond with a hinge residue in the kinase's ATP binding pocket. nih.gov
Interaction with Cyclin-Dependent Kinases (CDKs)
The 1H-pyrazolo[3,4-b]pyridine structure is also a core component of potent inhibitors of cyclin-dependent kinases, particularly CDK1 and CDK2. nih.gov X-ray crystallography of an inhibitor bound to CDK2 reveals that the pyrazolopyridine moiety fits into the ATP purine binding site. nih.govnih.gov A key binding interaction is the formation of important hydrogen bonds with the backbone of Leu83 in the hinge region of the protein. nih.govnih.gov This interaction mimics the binding of the adenine (B156593) region of ATP, effectively blocking the kinase's activity.
Interaction with Other Kinases
TANK-Binding Kinase 1 (TBK1): Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TBK1, a kinase involved in innate immunity signaling pathways. nih.gov Docking studies suggest that the pyrazolopyridine core interacts with key residues in the TBK1 active site. For instance, a hydrogen bond between the inhibitor and the acidic amino acid Asp157 has been identified as an important interaction for potent inhibitory activity. nih.gov
Summary of Key Interactions
The interaction modes of the 1H-pyrazolo[3,4-b]pyridine scaffold are characterized by its ability to act as a hydrogen bond donor and acceptor, effectively anchoring the molecule within the hinge region of various kinase ATP-binding sites. The specific interactions can be further modulated by substituents on the bicyclic core.
| Biological Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| c-Met Kinase | Met1160 (Hinge) | Hydrogen Bond | nih.govresearchgate.net |
| c-Met Kinase | Tyr1230 (A-Loop) | π-π Stacking | nih.govresearchgate.net |
| c-Met Kinase | Met1211 | van der Waals Contact | nih.gov |
| FGFR | Hinge Residue | Hydrogen Bond (via N-1 of pyrazole) | nih.gov |
| CDK2 | Leu83 (Hinge) | Hydrogen Bond | nih.govnih.gov |
| TBK1 | Asp157 | Hydrogen Bond | nih.gov |
Halogen Bonding Potential
While not explicitly detailed for this specific compound in the context of protein binding, crystallographic studies of related iodo-substituted pyrazolopyridines, such as 3-Iodo-1H-pyrazolo[3,4-b]pyridine, have demonstrated the capacity of the iodine atom to form C—I⋯N halogen bonds in the crystal lattice. researchgate.netnih.gov Halogen bonding is an increasingly recognized non-covalent interaction in drug design, where an electrophilic region on the halogen atom can interact favorably with nucleophilic partners like backbone carbonyls or specific amino acid side chains in a protein's active site. The presence of both chlorine and iodine on the this compound scaffold suggests a potential for such interactions to contribute to its binding affinity and selectivity for specific biological macromolecules.
Advanced Characterization Methodologies for 6 Chloro 4 Iodo 1h Pyrazolo 3,4 B Pyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
High-resolution NMR spectroscopy stands as an indispensable tool for elucidating the nuanced structural features of 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine derivatives. The inherent complexity of these molecules necessitates the use of advanced one- and two-dimensional NMR techniques to assign proton and carbon environments unequivocally.
Two-dimensional NMR experiments are paramount in deciphering the intricate network of covalent bonds and spatial relationships within this compound derivatives. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a detailed roadmap of the molecular architecture.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, typically over two to three bonds. For a hypothetical derivative, COSY would be instrumental in identifying adjacent protons on the pyridine (B92270) ring, aiding in the assignment of their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already determined proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly valuable for identifying quaternary carbons and piecing together the entire molecular framework by connecting different spin systems.
A combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, which is foundational for understanding the molecule's structure. For a representative this compound derivative, the following data table illustrates typical 2D NMR correlations.
| Proton (¹H) Signal | Correlated Carbon (¹³C) via HSQC | Key HMBC Correlations (Proton to Carbon) |
| H-3 | C-3 | C-3a, C-7a |
| H-5 | C-5 | C-4, C-6, C-7a |
| H-7 | C-7 | C-7a, C-3a |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
For the analysis of crystalline forms of this compound derivatives, solid-state NMR (ssNMR) spectroscopy offers unique insights into the molecular structure and packing within the crystal lattice. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR probes these interactions, providing information about the local environment of each nucleus.
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to overcome the challenges of broad lines typically observed in solids. semanticscholar.orgresearchgate.netnih.gov For halogenated heterocyclic compounds, ssNMR can be particularly informative in studying the effects of the halogen substituents on the electronic environment of the nearby carbon and nitrogen atoms. semanticscholar.orgresearchgate.net The ¹³C chemical shifts in the solid state can differ from those in solution, reflecting the influence of intermolecular interactions in the crystal packing.
| Nucleus | Typical Solid-State NMR Chemical Shift Range (ppm) | Information Gained |
| ¹³C | 0 - 160 | Polymorphism, molecular conformation, intermolecular interactions |
| ¹⁵N | 50 - 350 | Tautomeric forms, hydrogen bonding |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Advanced Mass Spectrometry Techniques for Molecular Integrity and Purity
Advanced mass spectrometry techniques are critical for confirming the molecular weight, determining the elemental composition, and assessing the purity of this compound derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorse techniques in synthetic chemistry for monitoring the progress of reactions and identifying products. For the synthesis of this compound derivatives, LC-MS is generally preferred due to the relatively low volatility and potential thermal lability of these compounds. By coupling the separation power of liquid chromatography with the detection capabilities of mass spectrometry, researchers can track the consumption of starting materials and the formation of the desired product and any byproducts in real-time. The mass-to-charge ratio (m/z) of the detected ions provides immediate confirmation of the molecular weight of the components in the reaction mixture.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₆H₃ClIN₃), the theoretical exact mass can be calculated with high precision.
| Ion | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | 279.9133 |
| [M+Na]⁺ | 301.8952 |
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Experimental determination of the exact mass via HRMS serves as a definitive confirmation of the molecular formula and, by extension, the successful synthesis of the target compound.
X-ray Crystallography for Precise Three-Dimensional Structural Determination
The crystallographic data would include the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This information is invaluable for understanding the molecule's stereochemistry and the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. While a crystal structure for the specific title compound is not publicly available, data from the closely related 3-Iodo-1H-pyrazolo[3,4-b]pyridine provides a valuable reference.
| Parameter | 3-Iodo-1H-pyrazolo[3,4-b]pyridine |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7999(13) |
| b (Å) | 7.7939(9) |
| c (Å) | 17.406(2) |
| β (°) | 101.748(2) |
| Volume (ų) | 1434.5(3) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Such crystallographic data not only confirms the molecular structure but also provides a basis for computational modeling and structure-activity relationship studies.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular vibrations of a substance. These methods are complementary and offer a unique "vibrational fingerprint" that is highly specific to a molecule's structure, composition, and conformation. For complex heterocyclic molecules like this compound and its derivatives, these spectroscopic techniques are indispensable for structural elucidation and characterization.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, such as stretching and bending of chemical bonds. A vibrational mode is IR active only if it causes a change in the molecule's dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. A small fraction of the scattered light is shifted in frequency due to interactions with the molecule's vibrational modes. A vibration is Raman active if it leads to a change in the molecule's polarizability.
The combination of both IR and Raman spectroscopy provides a more complete picture of a molecule's vibrational framework. For the this compound core, the spectra are influenced by the vibrations of the fused pyrazole (B372694) and pyridine rings, as well as the characteristic vibrations of the carbon-halogen (C-Cl and C-I) bonds and the N-H bond of the pyrazole moiety.
Detailed research findings, often supported by computational methods like Density Functional Theory (DFT), allow for the precise assignment of observed spectral bands to specific molecular vibrations. nih.govnih.gov DFT calculations are frequently employed to predict the vibrational frequencies of complex molecules, which aids in the interpretation of experimental spectra. chemrxiv.orgresearchgate.net For instance, studies on halogenated quinolines and pyrazinamide (B1679903) derivatives provide valuable reference data for assigning the vibrational modes of halogen-substituted N-heterocycles. nih.govchemrxiv.org
The vibrational spectrum of this compound can be divided into several key regions:
High-Frequency Region (above 3000 cm⁻¹): This region is typically dominated by the stretching vibrations of N-H and C-H bonds. The N-H stretching of the pyrazole ring is expected to appear as a distinct band.
Fingerprint Region (1600-1000 cm⁻¹): This complex region contains a wealth of structural information, including the C=C and C=N stretching vibrations of the aromatic rings, as well as various in-plane bending modes.
Low-Frequency Region (below 1000 cm⁻¹): This region is particularly important for identifying the heavy atom vibrations, including the C-Cl and C-I stretching modes. Ring breathing modes and out-of-plane bending vibrations also appear here.
The precise positions of these bands are sensitive to the electronic environment and the presence of substituents on the pyrazolo[3,4-b]pyridine scaffold.
Below are interactive tables summarizing the expected characteristic vibrational frequencies for the parent compound, this compound, based on data from analogous structures found in the literature.
Table 1: Predicted Infrared (IR) Active Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| ν(N-H) stretch | 3100 - 3400 | Stretching vibration of the N-H bond in the pyrazole ring. |
| ν(C-H) stretch | 3000 - 3100 | Aromatic C-H stretching vibrations of the pyridine and pyrazole rings. |
| ν(C=N) / ν(C=C) ring stretch | 1500 - 1620 | Skeletal stretching vibrations of the fused pyrazolo[3,4-b]pyridine ring system. nih.gov |
| δ(N-H) in-plane bend | 1400 - 1500 | In-plane bending motion of the N-H bond. |
| δ(C-H) in-plane bend | 1000 - 1300 | In-plane bending vibrations of the aromatic C-H bonds. |
| ν(C-Cl) stretch | 650 - 850 | Stretching vibration of the Carbon-Chlorine bond. Its position can be influenced by ring conjugation. |
| γ(C-H) out-of-plane bend | 700 - 900 | Out-of-plane bending ("wagging") of the aromatic C-H bonds. |
| ν(C-I) stretch | 500 - 600 | Stretching vibration of the Carbon-Iodine bond. This is a low-energy, heavy atom vibration. |
| Ring Breathing/Deformation | 700 - 1000 | Collective in-plane and out-of-plane deformations of the entire fused ring structure. |
Table 2: Predicted Raman Active Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| ν(N-H) stretch | 3100 - 3400 | Stretching of the pyrazole N-H bond, often appearing with different intensity compared to IR. |
| ν(C-H) stretch | 3000 - 3100 | Aromatic C-H stretching modes. |
| ν(C=N) / ν(C=C) ring stretch | 1500 - 1620 | Symmetric ring stretching modes are often strong in Raman spectra, providing clear fingerprint bands. nih.gov |
| Ring Breathing | 950 - 1050 | A symmetric, collective expansion and contraction of the aromatic rings, often giving a very strong and characteristic Raman signal. |
| δ(C-H) in-plane bend | 1000 - 1300 | In-plane bending vibrations of the aromatic C-H bonds. |
| ν(C-Cl) stretch | 650 - 850 | The C-Cl stretch is typically Raman active and provides direct evidence for the chloro-substitution. |
| ν(C-I) stretch | 500 - 600 | The C-I stretch is also Raman active and is a key indicator for the iodo-substituent. Due to the high polarizability of iodine, this band can be intense. |
| Ring Deformations | 400 - 700 | Various low-frequency bending and torsional modes involving the fused rings and substituents. |
Future Research Directions and Unexplored Potential of 6 Chloro 4 Iodo 1h Pyrazolo 3,4 B Pyridine
Development of Asymmetric Synthesis Routes for Chiral Derivatives
The generation of chiral molecules is of paramount importance in drug discovery, as stereoisomers of a compound can exhibit significantly different pharmacological and toxicological profiles. While methods for the asymmetric synthesis of the broader pyrazolo[3,4-b]pyridine class are emerging, the development of enantioselective routes to derivatives of 6-chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine remains a significant area for future investigation. rsc.orgrsc.org
Future research should focus on the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereochemistry of reactions involving this scaffold. rsc.orgrsc.org For instance, asymmetric cross-coupling reactions at the C4-iodo position could be explored to introduce chiral substituents. Furthermore, the development of methods for the atroposelective synthesis of biaryl derivatives, by leveraging the steric hindrance around the pyrazolopyridine core, could yield novel chiral compounds with potential applications as chiral ligands or biologically active molecules.
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Outcome |
| Catalytic Asymmetric Cross-Coupling | Use of chiral palladium or copper catalysts for Suzuki, Sonogashira, or Heck reactions at the C4-iodo position. | Enantioenriched 4-substituted pyrazolopyridines. |
| Organocatalytic Functionalization | Employment of chiral amines or phosphoric acids to catalyze additions to derivatives of the scaffold. | Chiral derivatives with new stereocenters. |
| Atroposelective Synthesis | Synthesis of sterically hindered biaryl derivatives via cross-coupling to control axial chirality. | Novel atropisomeric compounds. |
Exploration of Organocatalytic and Biocatalytic Transformations
Organocatalysis and biocatalysis offer sustainable and environmentally friendly alternatives to traditional metal-catalyzed reactions. acs.orgcardiff.ac.uknih.govrsc.orgnih.gov The application of these methodologies to this compound is a largely unexplored and promising research avenue.
Organocatalysts could be employed for various transformations, including the functionalization of the pyrazole (B372694) N-H group or the introduction of substituents at other positions following initial modifications. nih.gov Iodine-catalyzed reactions, a subset of organocatalysis, could also be explored for further functionalization of the pyrazolopyridine core. acs.orgnih.govresearchgate.net
Biocatalysis, using enzymes such as halogenases or transaminases, presents an exciting opportunity for the selective modification of the this compound scaffold. researchgate.net For example, enzymatic halogen exchange could potentially replace the chloro or iodo group with other halogens, or enzymes could be used for the stereoselective synthesis of derivatives. researchgate.net
Integration with Artificial Intelligence and Machine Learning for De Novo Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid de novo design of novel molecules with desired properties. nih.govmdpi.commdpi.comyoutube.com These computational tools can be leveraged to explore the vast chemical space around the this compound scaffold.
Generative models, a type of AI, can be trained on existing libraries of pyrazolopyridine derivatives to design new compounds with optimized properties, such as enhanced binding affinity for a specific biological target or improved pharmacokinetic profiles. Machine learning models can also be used to predict the biological activity and physicochemical properties of virtual derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. mdpi.com
Table 2: AI and Machine Learning in Drug Design
| Technique | Application | Potential Benefit |
| Generative Adversarial Networks (GANs) | Design of novel pyrazolopyridine derivatives with specific desired properties. | Accelerated discovery of new drug candidates. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the biological activity of virtual compounds based on their chemical structure. | Prioritization of synthetic targets and reduction of experimental screening. |
| Molecular Docking Simulations | Prediction of the binding mode and affinity of derivatives to biological targets. | Understanding of structure-activity relationships and rational drug design. |
Unraveling Novel Biological Targets and Polypharmacology Aspects
The pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including kinase inhibition. nih.govnih.govnih.gov The specific substitution pattern of this compound provides a unique starting point for the discovery of novel biological targets.
Future research should involve screening libraries of derivatives of this compound against a broad panel of biological targets to identify novel activities. The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining increasing attention in drug discovery. nih.govbiorxiv.orgharvard.edunih.govplos.org The diverse functionalization possibilities of this compound make it an ideal scaffold for designing compounds with specific polypharmacological profiles, which could be advantageous for treating complex diseases such as cancer. nih.govharvard.edu
Application as Probes for Chemical Biology and Mechanistic Enzymology
The unique properties of the this compound scaffold can be exploited for the development of chemical probes to study biological processes. The presence of the iodo group allows for the facile introduction of reporter tags, such as fluorescent dyes or biotin, through cross-coupling reactions. mdpi.com
These tagged derivatives can be used in a variety of chemical biology applications, including:
Target identification and validation: Identifying the protein targets of biologically active derivatives.
Cellular imaging: Visualizing the subcellular localization of the compound and its targets.
Mechanistic enzymology: Studying the interactions between the compound and its target enzyme at a molecular level.
The development of photoaffinity probes, by incorporating a photoreactive group, could also enable the covalent labeling of target proteins, facilitating their identification and characterization.
Advanced Materials Science Applications and Optoelectronic Properties
Nitrogen-containing heterocyclic compounds are of significant interest in materials science due to their unique electronic and photophysical properties. rsc.orgmdpi.combohrium.com The this compound scaffold, with its extended π-system and potential for further functionalization, represents an unexplored platform for the development of novel organic materials.
The introduction of various substituents at the 4- and 6-positions can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials. This could lead to the development of:
Organic light-emitting diodes (OLEDs): As emissive or host materials.
Organic photovoltaics (OPVs): As donor or acceptor materials.
Organic field-effect transistors (OFETs): As semiconductor materials.
The presence of the heavy iodine atom could also impart interesting photophysical properties, such as phosphorescence, which could be exploited in sensing or imaging applications.
Q & A
Q. What are effective synthetic routes for preparing 6-chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine?
Microwave-assisted synthesis is a robust method for pyrazolo[3,4-b]pyridine derivatives, achieving high yields (e.g., 72–85%) under controlled temperature (80–120°C) and short reaction times (10–30 min) . Halogenation strategies using iodine monochloride (ICl) or iodonium sources in dichloromethane at 0–25°C can introduce the iodo substituent regioselectively . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity .
Q. How should researchers characterize the purity and structural identity of this compound?
Combine spectroscopic methods:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 7.81 ppm for pyridine C-H protons ).
- IR spectroscopy : Identify functional groups (e.g., C-I stretch at 500–600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., C₆H₃ClIN₃: [M+H]+ = 271.92) . Cross-reference with databases like NIST Chemistry WebBook for spectral validation .
Q. What safety precautions are critical when handling this compound?
Q. How can solubility challenges be addressed during experimental design?
Optimize solvent systems:
- Polar aprotic solvents : DMSO or DMF for dissolution in coupling reactions .
- Mixed solvents : Ethanol/water (7:3) for recrystallization .
- Surfactants : Use Tween-80 or cyclodextrins for aqueous-phase assays .
Q. What are common side reactions during functionalization of this scaffold?
- Dehalogenation : Iodo groups may undergo displacement during nucleophilic substitution; monitor via TLC .
- Ring-opening : Acidic/basic conditions can degrade the pyrazolo-pyridine core; maintain pH 6–8 in aqueous reactions .
Advanced Research Questions
Q. How do steric and electronic effects influence substitution reactions at the 4-iodo position?
The iodo group’s electron-withdrawing nature activates the pyridine ring for electrophilic substitutions (e.g., Suzuki couplings) at the 6-chloro position, while steric hindrance limits reactivity at the 4-position. Computational modeling (DFT) predicts charge distribution, guiding regioselective modifications .
Q. What strategies resolve contradictions in reported spectroscopic data for derivatives?
- Multi-technique validation : Compare NMR (DMSO-d₆ vs. CDCl₃ solvent shifts) and XRD crystal structures .
- Batch analysis : Test purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting data .
- Collaborative databases : Use PubChem or NIST to cross-check spectral libraries .
Q. How can computational methods optimize the design of pyrazolo[3,4-b]pyridine-based inhibitors?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with biological activity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What methodologies address low yields in cross-coupling reactions involving this compound?
Q. How can researchers differentiate between tautomeric forms in solution or solid state?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
